5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Overview
Description
“5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one” is a complex organic compound. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with benzyl and fluorobenzyl substituents. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazoloquinoline core and the benzyl and fluorobenzyl substituents. For example, the benzylic position is often reactive towards both nucleophilic and electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could influence its lipophilicity and therefore its pharmacokinetic properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-2-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c25-19-10-6-9-18(13-19)15-28-24(29)21-16-27(14-17-7-2-1-3-8-17)22-12-5-4-11-20(22)23(21)26-28/h1-13,16H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGFAISYGEGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one |
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